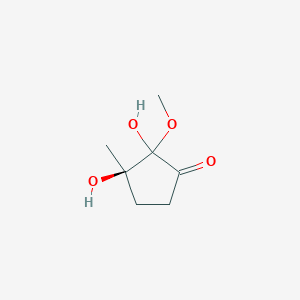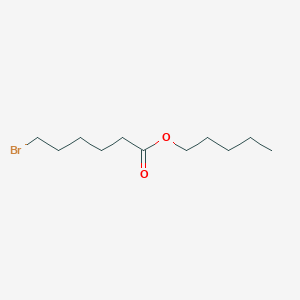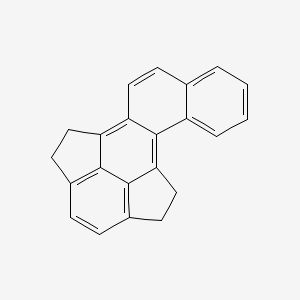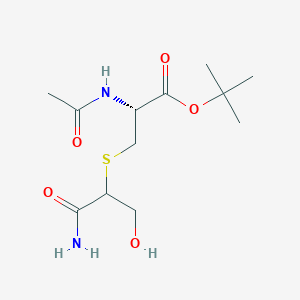
2,2,5,6,6-Pentamethylhepten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE is an organic compound characterized by its unique structure, which includes multiple methyl groups and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE typically involves the use of specific reagents and catalysts under controlled conditions. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the desired product. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism by which (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, altering their function and leading to the observed effects. The exact pathways can vary depending on the specific application and the derivative compounds involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE include other alkenes and ketones with multiple methyl groups, such as:
- 2,2,4,4-Tetramethylpent-3-en-2-one
- 3,3,5,5-Tetramethylhex-4-en-2-one
Uniqueness
What sets (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE apart is its specific arrangement of methyl groups and the position of the double bond, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar molecules.
Propriétés
Numéro CAS |
21451-78-5 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(E)-2,2,5,6,6-pentamethylhept-4-en-3-one |
InChI |
InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+ |
Clé InChI |
JDSKGLJSYUSELX-CMDGGOBGSA-N |
SMILES isomérique |
C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C |
SMILES canonique |
CC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)

![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)



![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)


